molecular formula C7H5BrClFO B2741480 (2-Bromo-4-chloro-6-fluorophenyl)methanol CAS No. 1449008-26-7

(2-Bromo-4-chloro-6-fluorophenyl)methanol

Cat. No.: B2741480
CAS No.: 1449008-26-7
M. Wt: 239.47
InChI Key: HSYSDGNZLXWXCU-UHFFFAOYSA-N
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Description

(2-Bromo-4-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the bromination, chlorination, and fluorination of phenylmethanol under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

(2-Bromo-4-chloro-6-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloro-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chloro-6-fluorophenyl)ethanol
  • (2-Bromo-4-chloro-6-fluorophenyl)acetone
  • (2-Bromo-4-chloro-6-fluorophenyl)amine

Uniqueness

(2-Bromo-4-chloro-6-fluorophenyl)methanol is unique due to the specific arrangement of halogen atoms and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

(2-bromo-4-chloro-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSDGNZLXWXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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